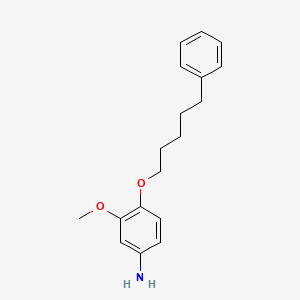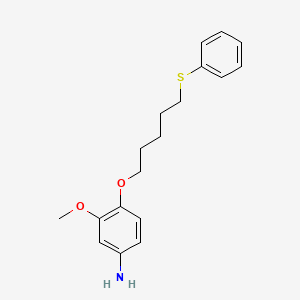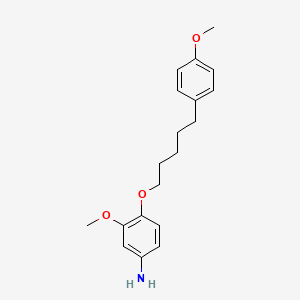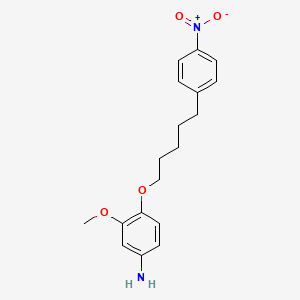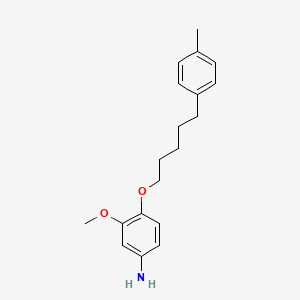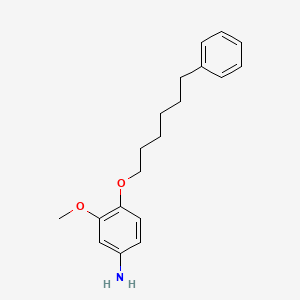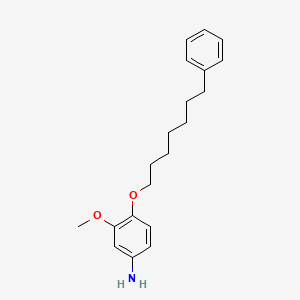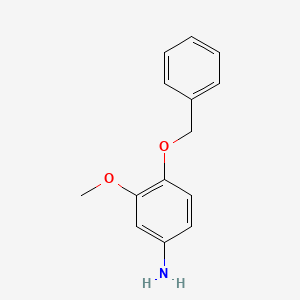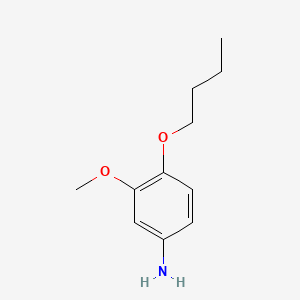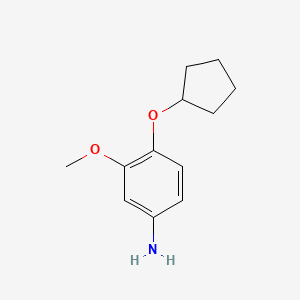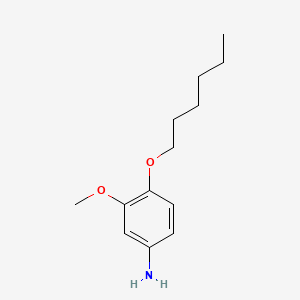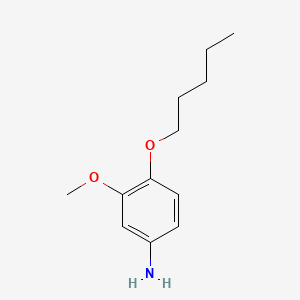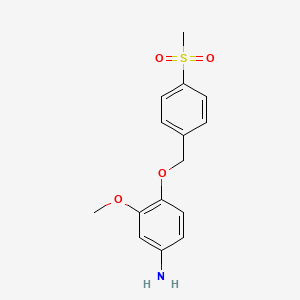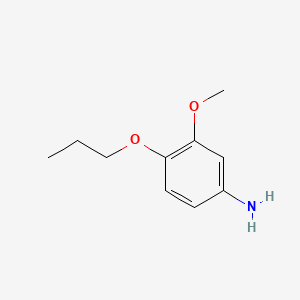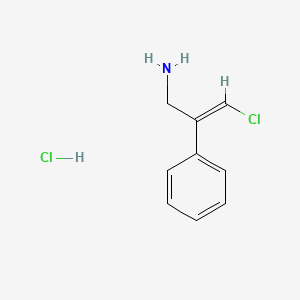
3-Chloro-2-phenylprop-2-en-1-amine hydrochloride
Descripción general
Descripción
“3-Chloro-2-phenylprop-2-en-1-amine hydrochloride” is a chemical compound with the molecular formula C9H11Cl2N . It’s a versatile material used in scientific research. Its unique properties make it valuable for various applications, such as drug discovery and synthesis of complex organic compounds.
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-phenylprop-2-en-1-amine hydrochloride” consists of a phenyl group attached to a prop-2-en-1-amine group with a chlorine atom . The exact mass of the molecule is 167.0501770 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-phenylprop-2-en-1-amine hydrochloride” include a molecular weight of 206.11 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 3 and a topological polar surface area of 26 Ų .Aplicaciones Científicas De Investigación
Orthometalation of Primary Amines
Orthometalation of primary amines, including those structurally related to 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride, demonstrates the capacity for these compounds to form complex organometallic structures. These structures are formed by refluxing primary amines with palladium acetate, followed by the addition of sodium bromide or chloride, leading to the synthesis of orthometalated complexes. This process is significant in the development of catalysis and organometallic chemistry, providing insights into the reactivity and stability of amine-based ligands in transition metal complexes (Vicente et al., 1997).
Synthesis of Polybenzoxazine
Phloretic acid, derived from similar phenolic compounds, has been utilized as a renewable building block for polybenzoxazine synthesis, showcasing the potential of phenylamine derivatives in polymer science. This application leverages the phenolic functionalities introduced by compounds like 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride to enhance the reactivity of molecules towards benzoxazine ring formation, leading to the development of materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
Photophysical Studies and Photostability
Compounds structurally related to 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride have been investigated for their photophysical characteristics and photostability, particularly in the synthesis of benzo[a]phenoxazinium chlorides. These studies are crucial in understanding the optical properties and stability of chlorinated and phenyl-substituted compounds, with applications in the development of dyes, pigments, and fluorescent probes for biological and materials science research (Raju et al., 2016).
Corrosion Inhibition
Amine derivatives, including those akin to 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride, have shown potential as corrosion inhibitors for mild steel in acidic environments. The synthesis and application of these compounds highlight their ability to form protective films on metal surfaces, contributing to advancements in materials science and engineering by enhancing the durability and longevity of metals (Boughoues et al., 2020).
Propiedades
IUPAC Name |
(E)-3-chloro-2-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H/b9-6-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVZCVSJFUUXGT-BORNJIKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\Cl)/CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-phenylprop-2-en-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



